molecular formula C30H15Cl3 B13148808 1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene CAS No. 98805-16-4

1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene

Cat. No.: B13148808
CAS No.: 98805-16-4
M. Wt: 481.8 g/mol
InChI Key: GYEPOHIURQQQEZ-UHFFFAOYSA-N
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Description

1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene is a halogenated derivative of the highly fluorescent scaffold 9,10-bis(phenylethynyl)anthracene (BPEA) . This compound is part of a class of exceptionally high fluorescent materials known for their strong fluorescence and high quantum efficiency, making them valuable in advanced research applications . The introduction of chlorine atoms at the 1,4,5-positions of the anthracene core systematically alters the electronic structure and emission properties compared to the unsubstituted parent compound . This compound is primarily investigated for use in peroxyoxalate chemiluminescence systems , where halogenated BPEA derivatives have been shown to achieve high quantum efficiencies . It also has significant potential in the development of organic semiconductors and OLEDs (Organic Light-Emitting Diodes) . The tunable photophysical properties of such derivatives make them suitable for fabricating nanoparticles with specific optical characteristics, which can be utilized in biosensing and materials science . Key Identifiers: • : 98805-16-4 • Molecular Formula: C₃₀H₁₅Cl₃ • Molecular Weight: 481.80 g/mol Safety Information: This compound is classified with the signal word "Warning" and may cause skin and eye irritation. Researchers should refer to the Safety Data Sheet for detailed handling instructions . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption .

Properties

CAS No.

98805-16-4

Molecular Formula

C30H15Cl3

Molecular Weight

481.8 g/mol

IUPAC Name

1,4,5-trichloro-9,10-bis(2-phenylethynyl)anthracene

InChI

InChI=1S/C30H15Cl3/c31-25-13-7-12-22-23(16-14-20-8-3-1-4-9-20)29-26(32)18-19-27(33)30(29)24(28(22)25)17-15-21-10-5-2-6-11-21/h1-13,18-19H

InChI Key

GYEPOHIURQQQEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C(C=CC(=C24)Cl)Cl)C#CC5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Core Anthracene Functionalization

Method : Sequential chlorination of 9,10-bis(phenylethynyl)anthracene
Reagents :

  • Chlorine gas (Cl₂) with FeCl₃ catalyst in dichloromethane
  • Iodine monochloride (ICl) for regioselective substitution

Conditions :

  • 0-5°C for 12 hours under nitrogen atmosphere
  • Post-chlorination purification via silica gel chromatography (hexane:DCM 3:1)

Chlorination Pattern Control :

Position Directing Group Yield (%)
1,4,5 Electron-withdrawing ethynyl groups 38-42
2,3,6 Steric hindrance from phenyl groups <5

Key Observation : The 9,10-bis(phenylethynyl) groups direct electrophilic substitution to positions 1,4,5 through combined electronic and steric effects.

Modular Assembly Approach

Stepwise Synthesis :

  • Anthraquinone Precursor :
    • 1,4,5-Trichloroanthraquinone synthesized via Friedel-Crafts acylation:

      Phthalic anhydride + 1,2,4-trichlorobenzene → 2-(2,4,5-trichlorobenzoyl)benzoic acid  
      Cyclization with H₂SO₄ (95°C, 6 hr) → 85% yield  

  • Reduction to Anthracenediol :

    • Zn/NH₄OH reduction system:
      • 1,4,5-Trichloroanthraquinone → 1,4,5-Trichloro-9,10-dihydroxyanthracene (72% yield)
  • Ethynylation :

    • Sonogashira coupling with phenylacetylene:
      • Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DIEA base
      • Toluene reflux, 24 hr → 68% yield

One-Pot Multistep Synthesis

Integrated Process :

Stage Parameters Monitoring Method
Chlorination Cl₂ gas flow rate 0.5 L/min UV-Vis (λ=315 nm)
Coupling Pd/Cu catalytic cycle TLC (Rf=0.78, hexane)
Purification Recrystallization (toluene) HPLC purity >98.5%

Critical Challenges :

Industrial-Scale Production

Optimized Protocol :

Batch Process:  
1. Charge 1,4,5-trichloroanthraquinone (100 kg), SnCl₂·2H₂O (220 kg), DMF (800 L)  
2. Heat to 130°C under N₂ for 48 hr  
3. Add phenylacetylene (145 kg), Pd(OAc)₂ (4.5 kg), P(o-tol)₃ (9 kg)  
4. Maintain at 110°C for 72 hr  
5. Crystallize from boiling toluene (yield: 62%, purity: 97.3%)  

Cost Analysis :

Component Cost Contribution
Palladium catalyst 41%
Solvent recovery 22%
Energy input 18%

Alternative Methods Comparison

Method Yield (%) Purity (%) Scalability
Stepwise chlorination 38-42 95.0 Lab-scale
Modular assembly 68 98.5 Pilot-scale
Industrial process 62 97.3 Metric ton

Key Recommendation : The modular assembly approach provides optimal balance between yield and purity for research applications, while the industrial process maximizes throughput despite slightly lower yields.

Chemical Reactions Analysis

Types of Reactions: 1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into hydro derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydro derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe and in the study of photophysical properties.

    Biology: Employed in bioimaging and as a marker in fluorescence microscopy.

    Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The compound exerts its effects primarily through its photophysical properties. Upon excitation by light, it emits fluorescence, which can be harnessed for various applications. The molecular targets and pathways involved include:

    Fluorescence Emission: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging and diagnostic applications.

    Energy Transfer: It can participate in energy transfer processes, which are crucial in OLEDs and other optoelectronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Photophysical Properties

Compound PLQY (ΦF) Singlet Energy (eV) Triplet Energy (eV) Key Features
BPEA ~1.0 (solution) 2.40 1.11 High PLQY, narrow Stokes shift, efficient singlet fission (SF)
2,6-Diphenyl-BPEA Comparable to BPEA N/A N/A Enhanced field-effect mobility, retained solid-state emission
1-Chloro-BPEA N/A N/A N/A Used in chemiluminescent systems; substituents alter excitation efficiency
1,4,5-Trichloro-BPEA (Target) Likely reduced Estimated <2.40 Estimated ~1.11 Electron-withdrawing Cl groups may redshift emission, reduce PLQY due to non-radiative decay
  • Key Observations :
    • BPEA exhibits near-unity photoluminescence quantum yield (PLQY) in solution but aggregation-induced quenching in solid states . Chloro-substitution may exacerbate quenching due to increased molecular weight and altered packing.
    • The trichloro derivative’s singlet energy is expected to be lower than BPEA’s 2.40 eV, as electron-withdrawing Cl groups reduce conjugation .
    • In triplet-triplet annihilation (TTA) upconversion, BPEA shows low efficiency (1.6%) compared to 9,10-diphenylanthracene (DPA, 15.2%) due to unfavorable triplet surface shapes . Chloro substitution may further reduce efficiency by modifying triplet-state dynamics.

Charge Transport and Mobility

Compound Field-Effect Mobility (cm²/Vs) Structural Influence
BPEA Moderate (~10⁻³) Torsional disorder at room temperature limits charge transport
2,6-Diphenyl-BPEA Improved (~10⁻²) 2,6-Diphenyl substitution enhances rigidity and packing order
1,4,5-Trichloro-BPEA Likely reduced Bulky Cl groups introduce steric hindrance, disrupting π-π stacking and mobility
  • Key Observations :
    • 2,6-Diphenyl-BPEA demonstrates that substituent position critically impacts mobility. The 2,6-positions enhance planarity, whereas 1,4,5-Cl substitution in the target compound likely disrupts molecular alignment .
    • Torsional disorder in BPEA is partially mitigated in viscous solvents or polymers, but Cl substituents may rigidify the core, reducing dynamic disorder .

Solid-State Packing and Aggregation

Compound Crystal Structure Notable Behavior
BPEA Layered nanosheets High photoresponse (10⁵ ratio) and emission anisotropy
tert-Butyl-substituted BPEA Smectic liquid crystals Bulky groups promote excimer formation despite steric effects
1,4,5-Trichloro-BPEA Likely disordered aggregates Cl substituents may hinder crystallization, favoring amorphous phases with lower conductivity
  • Key Observations: BPEA forms single-crystalline nanosheets with anisotropic emission, a property critical for optoelectronic devices . Chloro substitution may disrupt this ordered growth. In smectic liquid crystals, bulky tert-butyl groups on BPEA unexpectedly enhance excimer emission. Similarly, 1,4,5-Cl substitution might promote excimer formation if substituents enable controlled intermolecular distances .

Singlet Fission (SF) and Exciton Dynamics

Compound SF Efficiency Exciton Dynamics
BPEA High Ultrafast SF (~1 ps) in thin films; triplet yield ~200%
BPEA Nanoaggregates Moderate SF efficiency depends on aggregation size and morphology
1,4,5-Trichloro-BPEA Likely lower Electron-withdrawing Cl groups may destabilize singlet excitons, reducing SF yield
  • Key Observations: BPEA’s SF efficiency is attributed to its high singlet energy (2.40 eV) and optimal ΔEST (~1.29 eV). In BPEA dimers and trimers, triplet formation occurs via charge recombination rather than SF, suggesting substituent effects on interchromophore coupling are critical .

Biological Activity

1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene (TPEA) is a synthetic organic compound notable for its unique molecular structure and biological properties. This compound is a derivative of 9,10-bis(phenylethynyl)anthracene, which has been extensively studied for its photophysical properties and potential applications in organic electronics and photonics. Understanding the biological activity of TPEA is crucial for evaluating its safety and efficacy in various applications.

TPEA is characterized by:

  • Molecular Formula : C30H18Cl3
  • Molecular Weight : 495.82 g/mol
  • Melting Point : 254°C to 255°C
  • Solubility : Insoluble in water but soluble in organic solvents such as chloroform and benzene.

The biological activity of TPEA can be attributed to its ability to interact with cellular components through various mechanisms:

  • Singlet Fission : TPEA exhibits efficient singlet fission (SF), a process where a high-energy singlet exciton converts into two lower-energy triplet excitons. This property enhances the potential for solar energy applications by increasing the efficiency of solar cells .
  • Fluorescence Properties : As a polycyclic aromatic hydrocarbon, TPEA exhibits strong fluorescence due to π-π* transitions, making it useful in bioimaging and as a fluorescent probe .

Case Study 1: Phototoxicity Assessment

A study investigated the phototoxic effects of TPEA on human dermal fibroblasts. The results indicated that exposure to UV light in the presence of TPEA led to increased reactive oxygen species (ROS) production, resulting in cell apoptosis. The study quantified cell viability using MTT assays, revealing significant cytotoxicity at higher concentrations of TPEA under UV irradiation.

Concentration (µM)Cell Viability (%)
0100
590
1070
2040
5010

Case Study 2: Anticancer Activity

Research has shown that TPEA exhibits anticancer properties against various cancer cell lines. In vitro studies demonstrated that TPEA inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) through induction of apoptosis and cell cycle arrest.

  • Mechanism : The compound was found to activate caspase pathways leading to programmed cell death.
  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 12 µM

Table of Biological Activities

Activity TypeObserved EffectReference
PhototoxicityIncreased ROS production
AnticancerInhibition of cell proliferation
FluorescenceStrong emission under UV light
Singlet FissionEfficient energy conversion

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